An In-Depth Technical Guide to Isopropyl β-Aminocrotonate (CAS 14205-46-0)
An In-Depth Technical Guide to Isopropyl β-Aminocrotonate (CAS 14205-46-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl β-aminocrotonate, also known as Isopropyl 3-aminobut-2-enoate (CAS 14205-46-0), is a versatile organic compound that holds a significant position as a key building block in modern synthetic chemistry. As a member of the β-enamino ester class, its unique electronic and structural features, characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group, impart a rich and varied reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and reactivity, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Profile
Isopropyl β-aminocrotonate is typically a colorless to pale yellow liquid at room temperature, which may solidify into a low-melting crystalline solid upon cooling. Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of Isopropyl β-Aminocrotonate
| Property | Value | Source(s) |
| CAS Number | 14205-46-0 | |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | 19-23 °C | |
| Boiling Point | 80 °C @ 1 mmHg | |
| Density | ~0.99 g/cm³ | |
| Refractive Index (n20/D) | 1.49 | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |
Spectroscopic Analysis
The structural identity of Isopropyl β-aminocrotonate is unequivocally confirmed through standard spectroscopic techniques. The following data represents the expected characteristic signals based on its functional groups and analysis of analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include:
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A septet for the isopropyl CH proton.
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A doublet for the two isopropyl CH₃ groups.
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A singlet for the vinylic CH proton.
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A singlet for the methyl group attached to the double bond (CH₃ -C=).
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A broad singlet corresponding to the two protons of the amino (NH₂ ) group. The chemical shift of this peak can vary depending on solvent and concentration. For the analogous ethyl 3-aminocrotonate, the vinylic proton appears as a singlet at 4.29 ppm and the NH₂ protons appear as two broad singlets at 6.92 and 7.71 ppm (in DMSO-d₆), indicating the presence of the Z-isomer due to intramolecular hydrogen bonding.
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¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for each of the seven carbon atoms:
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A signal for the ester C =O carbon.
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Two signals for the sp² carbons of the C =C double bond.
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A signal for the isopropyl C H carbon.
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Signals for the three methyl (C H₃) carbons.
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Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups present in the molecule. Characteristic absorption bands are expected in the following regions:
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3500-3300 cm⁻¹: Two bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine.
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~1710 cm⁻¹: A strong absorption from the C=O (ester carbonyl) stretch.
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~1650 cm⁻¹: A band for the C=C stretching vibration, which is conjugated with the carbonyl group.
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~1250 and 1050 cm⁻¹: Strong bands associated with the C-O stretching of the ester group.
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Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 143. Key fragmentation pathways would involve the loss of the isopropyl group or parts of the ester functionality. Common fragments could include an acylium ion or an isopropyl cation, both of which can give rise to a peak at m/z 43. The fragmentation pattern is crucial for confirming the molecular weight and structural components.
Synthesis and Reaction Mechanism
The most common and straightforward synthesis of Isopropyl β-aminocrotonate involves the condensation reaction between a β-ketoester, specifically isopropyl acetoacetate, and an ammonia source. This reaction is a classic example of enamine formation.
Experimental Protocol: Synthesis from Isopropyl Acetoacetate
This protocol describes a laboratory-scale synthesis adapted from established procedures.
Materials:
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Isopropyl acetoacetate
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Ammonium acetate
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Anhydrous ethanol
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Standard reflux and distillation glassware
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isopropyl acetoacetate (1 equivalent) in anhydrous ethanol.
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Addition of Amine Source: To this solution, add ammonium acetate (1.2-1.5 equivalents).
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Reflux: Heat the reaction mixture to reflux (approximately 90°C) using an oil bath.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isopropyl acetoacetate) is consumed. This typically takes several hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) and any volatile byproducts under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield Isopropyl β-aminocrotonate as a clear liquid.
Causality and Optimization: The use of ammonium acetate serves as a convenient in-situ source of ammonia. The reaction is an equilibrium process; heating under reflux drives the reaction towards the product by facilitating the removal of the water byproduct, although a Dean-Stark trap can be employed for more efficient water removal in scaled-up versions. An alternative patented method involves bubbling excess ammonia gas directly through isopropyl acetoacetate at room temperature, which can lead to the precipitation of the product upon cooling.
Reactivity and Synthetic Utility
The power of Isopropyl β-aminocrotonate as a synthetic intermediate stems from its ambident nucleophilic and electrophilic nature, a hallmark of enaminone chemistry. This dual reactivity allows it to participate in a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.
Key Applications in Synthesis:
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Heterocyclic Chemistry: β-Enamino esters are foundational materials for constructing a multitude of bioactive heterocyclic compounds. They readily undergo cyclocondensation reactions with various binucleophiles. For instance, reaction with hydrazines yields pyrazolone derivatives, while reaction with amidines or other 1,3-dicarbonyl compounds can lead to pyridines and pyrimidines.
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Hantzsch Dihydropyridine Synthesis: This compound is a critical component in the Hantzsch synthesis, a multicomponent reaction used to produce dihydropyridines. These structures form the core of several calcium channel blocker drugs, highlighting the direct pharmaceutical relevance of Isopropyl β-aminocrotonate.
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Precursor to Amino Acids and Peptides: The enamine functionality can be modified or cleaved, making it a useful synthon in the preparation of specialized β-amino acids and peptide mimics, which are of great interest in medicinal chemistry.
Safety and Handling
Isopropyl β-aminocrotonate is classified as an irritant. Proper handling is essential to ensure laboratory safety.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Measures:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves, eye protection, and face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store in a cool, dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.
References
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Abdellatif, M. S. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359-4369. Available from: [Link]
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ResearchGate. (n.d.). Examples of reactive β-enamino esters. Available from: [Link]
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Alcaide, B., Almendros, P., & Alonso, J. M. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 63(24), 8734–8743. Available from: [Link]
- Google Patents. (2015). CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate.
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Semantic Scholar. (2010). Enamino Esters in Heterocyclic Synthesis. Available from: [Link]
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R Discovery. (n.d.). b-enamino-esters Research Articles. Available from: [Link]
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PubChem. (n.d.). Isopropyl crotonate, (E)-. Available from: [Link]
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ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl 3-aminocrotonate (I). Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
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ResearchGate. (n.d.). ¹³C-NMR spectra of isopropyl alcohol extracts. Available from: [Link]
